molecular formula C9H5BrFNO B6308914 5-(2-bromo-6-fluorophenyl)oxazole CAS No. 2024254-28-0

5-(2-bromo-6-fluorophenyl)oxazole

Cat. No.: B6308914
CAS No.: 2024254-28-0
M. Wt: 242.04 g/mol
InChI Key: DWKZQGXTRYGLDX-UHFFFAOYSA-N
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Description

5-(2-Bromo-6-fluorophenyl)oxazole is a halogenated oxazole derivative featuring a phenyl ring substituted with bromine (Br) and fluorine (F) at the 2- and 6-positions, respectively, connected to an oxazole heterocycle. Its molecular structure (SMILES: BrC1=C([H])C([H])=C([H])C(=C1C1=C([H])N=C([H])O1)F) highlights the electron-withdrawing effects of the halogens, which influence its reactivity and intermolecular interactions, such as halogen bonding . Oxazoles are aromatic heterocycles with diverse applications, including anticancer agents, antimicrobials, and materials science . This compound is synthesized via van Leusen’s oxazole synthesis, a well-established method involving aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions .

Properties

IUPAC Name

5-(2-bromo-6-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKZQGXTRYGLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-6-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-6-fluoroaniline with glyoxylic acid, followed by cyclization under acidic conditions to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of 5-(2-bromo-6-fluorophenyl)oxazole may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-bromo-6-fluorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

Research has indicated that 5-(2-bromo-6-fluorophenyl)oxazole exhibits promising antimicrobial and anticancer activities. It has shown effectiveness against various pathogens, including bacteria and fungi, as well as potential in inhibiting tumor growth. The mechanism of action is believed to involve the compound's ability to interact with biological macromolecules such as proteins or nucleic acids, potentially modulating their functions .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of 5-(2-bromo-6-fluorophenyl)oxazole against human cancer cell lines, revealing significant inhibition of cell proliferation compared to control groups. The compound's unique structure allows it to bind effectively to target sites within cancer cells, enhancing its therapeutic potential.

Cell Line IC50 (µM) Control IC50 (µM)
MCF-712.530
HCT-11615.035

Synthetic Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique reactivity profile. It can participate in various coupling reactions to generate more complex molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.

Material Science Applications

Functional Materials Development

The unique properties of 5-(2-bromo-6-fluorophenyl)oxazole also make it suitable for applications in material science. Its potential use in organic electronics and functional materials is being explored due to its stability and reactivity.

Example: Organic Electronics

Research has indicated that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it a candidate for advanced electronic applications.

Mechanism of Action

The mechanism of action of 5-(2-bromo-6-fluorophenyl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxazole ring and the substituted phenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyloxazoles

Key structural analogs and their properties are summarized in Table 1 :

Compound Substituents Biological Activity (IC₅₀) Key Findings References
5-(2-Bromo-6-fluorophenyl)oxazole 2-Br, 6-F Not explicitly reported Potential halogen bonding for luminescence/crystallinity
5-(4-Bromophenyl)-1,3-oxazole (OXL-2) 4-Br Aromatase inhibition: 16.8 μM Moderate cytotoxicity in MCF-7 cells
5-(2-Chloroquinolin-3-yl)oxazole 2-Cl (quinoline core) Synthetic intermediate Used to form carboxamides via Pd catalysis
4-(3,4,5-Trimethoxyphenyl)-5-(4-methylthiophenyl)oxazole 3,4,5-OCH₃, 4-SCH₃ HT-29 cell growth inhibition: <1 nM Overcomes MRP-1/MRP-3 chemoresistance
5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole 2-Br, 3-Cl, 6-F Undisclosed Structural similarity; potential enhanced halogen bonding

Key Observations :

  • Multi-Halogenation : The addition of chlorine in 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole may enhance halogen-bonding interactions but could reduce solubility .
  • Biological Activity: Methoxy and methylthio groups in CA-4 analogs (e.g., compound 13 in ) show sub-nanomolar potency, suggesting that bulkier substituents improve efficacy against drug-resistant cancers.
Functionalized Oxazoles with Heterocyclic Cores
  • Quinoline-Oxazole Hybrids: 5-(2-chloroquinolin-3-yl)oxazole serves as a precursor for carboxamide derivatives, highlighting the versatility of oxazoles in generating pharmacophores via cross-coupling reactions .
  • Benzo[d]oxazole (box): A commercially available analog, cocrystallized with perfluorinated iodobenzenes, demonstrates strong halogen bonding (Br/I⋯Noxazole), relevant for luminescent materials .

Challenges :

  • Elimination Reactions : Methoxy-substituted oxazoles (e.g., 5-(2-methoxyethyl)oxazole) may undergo undesired elimination, but this is mitigated in halogenated derivatives due to stronger C–X bonds .
Anticancer Activity
  • Aromatase Inhibition : 5-(4-Bromophenyl)oxazole derivatives (OXL-2) show moderate aromatase inhibition (IC₅₀ = 16.8 μM), comparable to Letrozole (IC₅₀ = 15.83 μM) .
  • Cytotoxicity: Halogenated oxazoles exhibit nanomolar efficacy against HT-29 colon carcinoma cells by overcoming MRP-1/MRP-3-mediated drug resistance .
Immunomodulatory Effects
  • Inflammation Induction : Short oxazole fragments (e.g., MccB17 degradation products) activate IDO1 and Ahr pathways, triggering intestinal inflammation. Full-length oxazoles (e.g., native MccB17) lack this effect due to size-dependent CD1d interactions .
Physicochemical Properties
  • Halogen Bonding : Bromine and fluorine participate in XB (X = Br, F) with electron-deficient partners (e.g., perfluorinated iodobenzenes), influencing crystal packing and material properties .

Biological Activity

5-(2-bromo-6-fluorophenyl)oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a bromine and a fluorine atom on the phenyl group enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10_{10}H7_7BrFNO
  • Molecular Weight : Approximately 232.06 g/mol
  • Structure : Characterized by a five-membered oxazole ring with halogen substituents that influence its chemical behavior.

The mechanism of action for 5-(2-bromo-6-fluorophenyl)oxazole involves:

  • Binding to Enzymes/Receptors : The compound may interact with specific molecular targets, modulating their activity and potentially leading to therapeutic effects.
  • Electrophilic Interactions : The bromine and fluorine atoms can form halogen bonds with nucleophilic sites in biomolecules, which may enhance its biological activity.

Antimicrobial Activity

Research indicates that 5-(2-bromo-6-fluorophenyl)oxazole exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC) µg/ml
Staphylococcus aureus15
Escherichia coli20
Candida albicans10
Aspergillus niger25

These results suggest that the compound could be effective in treating infections caused by these microorganisms .

Anticancer Activity

Studies have shown that this compound possesses anticancer properties, inhibiting tumor growth in various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)15
A549 (lung cancer)10

The compound's ability to inhibit cell proliferation indicates its potential as an antitumor agent .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various oxazole derivatives, 5-(2-bromo-6-fluorophenyl)oxazole demonstrated superior activity against E. coli and C. albicans, outperforming standard antibiotics such as ampicillin and fluconazole .
  • Cancer Cell Line Studies : In vitro studies showed that the compound significantly reduced viability in multiple cancer cell lines, indicating its potential as a chemotherapeutic agent. The low toxicity to normal cells suggests a favorable therapeutic index .

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